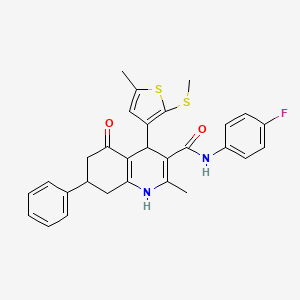
N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophényl)-2-méthyl-4-(5-méthyl-2-(méthylthio)thiophène-3-yl)-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
La synthèse de N-(4-Fluorophényl)-2-méthyl-4-(5-méthyl-2-(méthylthio)thiophène-3-yl)-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. La voie de synthèse commence généralement par la préparation du dérivé du thiophène, suivie de la formation du noyau hexahydroquinoléine. La dernière étape implique l'introduction du groupe carboxamide. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et réduire les coûts.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes thiophène et méthylthio peuvent être oxydés dans des conditions spécifiques.
Réduction : Le groupe carbonyle dans le noyau hexahydroquinoléine peut être réduit pour former des dérivés alcooliques.
Substitution : Le groupe fluorophényl peut participer à des réactions de substitution aromatique électrophile. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des électrophiles pour des réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
N-(4-Fluorophényl)-2-méthyl-4-(5-méthyl-2-(méthylthio)thiophène-3-yl)-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Médecine : Étudié pour son potentiel comme agent thérapeutique en raison de sa structure unique.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorophényl peut améliorer l'affinité de liaison à certaines protéines, tandis que les noyaux thiophène et hexahydroquinoléine contribuent à la stabilité et à la réactivité globales de la molécule. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the thiophene and hexahydroquinoline cores contribute to the overall stability and reactivity of the molecule. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Comparé à d'autres composés similaires, N-(4-Fluorophényl)-2-méthyl-4-(5-méthyl-2-(méthylthio)thiophène-3-yl)-5-oxo-7-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carboxamide se distingue par sa combinaison unique de groupes fonctionnels. Des composés similaires comprennent d'autres dérivés de l'hexahydroquinoléine et des molécules à base de thiophène. La présence du groupe fluorophényl et l'arrangement spécifique des groupes fonctionnels rendent ce composé particulièrement intéressant pour la recherche et le développement.
Propriétés
Numéro CAS |
441783-77-3 |
|---|---|
Formule moléculaire |
C29H27FN2O2S2 |
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H27FN2O2S2/c1-16-13-22(29(35-3)36-16)26-25(28(34)32-21-11-9-20(30)10-12-21)17(2)31-23-14-19(15-24(33)27(23)26)18-7-5-4-6-8-18/h4-13,19,26,31H,14-15H2,1-3H3,(H,32,34) |
Clé InChI |
ZKPAKYQCHFQRQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)SC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC=C(C=C5)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629420.png)
![3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629435.png)
![N-(5-bromopyridin-2-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11629438.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11629442.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629449.png)
![(6Z)-5-imino-6-{3-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629455.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629469.png)
![5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629471.png)
![5-(furan-2-yl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629479.png)

![(5Z)-5-(2-chlorobenzylidene)-3-[2-(morpholin-4-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11629490.png)

![2-(naphthalen-2-yloxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11629513.png)
